3-(4-Butoxyphenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Butoxyphenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a butoxyphenyl group, a phenethyl group, and a pyridinylmethyl group attached to a urea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Butoxyphenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea typically involves multi-step organic reactions. One common approach is the reaction of 4-butoxyaniline with phenethyl isocyanate to form the intermediate urea derivative. This intermediate is then reacted with 2-pyridinemethanol under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product. Purification techniques such as recrystallization or chromatography are employed to isolate the compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Butoxyphenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different substituents onto the phenyl or pyridinyl rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nitric acid under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce halogens or nitro groups onto the aromatic rings.
Scientific Research Applications
3-(4-Butoxyphenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-Butoxyphenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
- 3-(4-Methoxyphenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea
- 3-(4-Ethoxyphenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea
- 3-(4-Propoxyphenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea
Comparison: Compared to its analogs, 3-(4-Butoxyphenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea exhibits unique properties due to the presence of the butoxy group. This group influences the compound’s solubility, reactivity, and biological activity. The butoxy derivative may have enhanced lipophilicity, leading to better membrane permeability and potentially higher biological efficacy.
Properties
IUPAC Name |
3-(4-butoxyphenyl)-1-(2-phenylethyl)-1-(pyridin-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O2/c1-2-3-19-30-24-14-12-22(13-15-24)27-25(29)28(20-23-11-7-8-17-26-23)18-16-21-9-5-4-6-10-21/h4-15,17H,2-3,16,18-20H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUJAHBIDZKNOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)N(CCC2=CC=CC=C2)CC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.